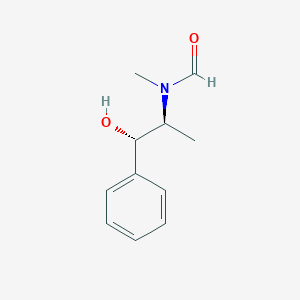
5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. It is characterized by the presence of a chlorine atom and two nitro groups attached to the benzothiadiazole ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole typically involves the nitration of 5-chloro-2,1,3-benzothiadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 5-chloro-4,6-diamino-2,1,3-benzothiadiazole.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with potential biological activities. The compound’s effects are mediated through its ability to interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the chlorine and nitro groups.
5-Chloro-2,1,3-benzothiadiazole: Similar structure but lacks the nitro groups.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine.
Uniqueness
5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6HClN4O4S |
|---|---|
分子量 |
260.62 g/mol |
IUPAC名 |
5-chloro-4,6-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HClN4O4S/c7-4-3(10(12)13)1-2-5(9-16-8-2)6(4)11(14)15/h1H |
InChIキー |
IUYVMXCWTUWOBG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C2=NSN=C21)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


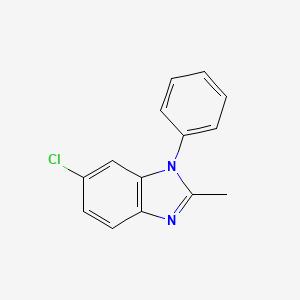
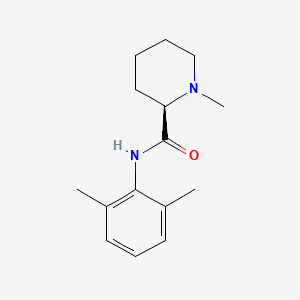
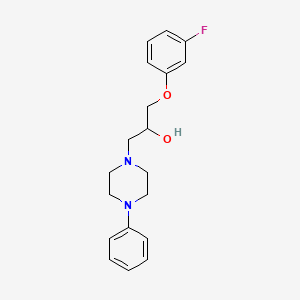
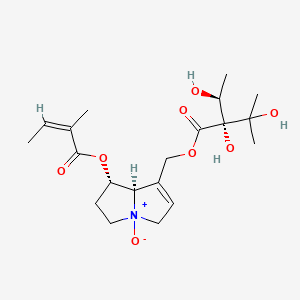
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
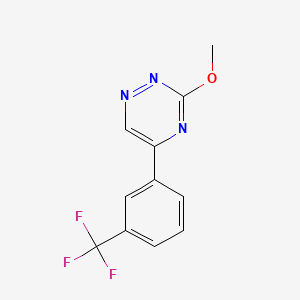
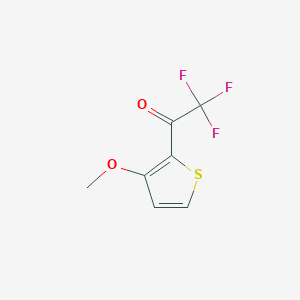

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
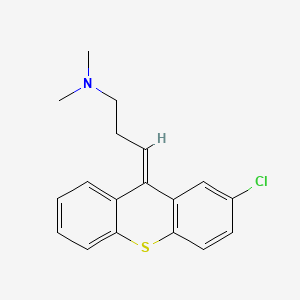
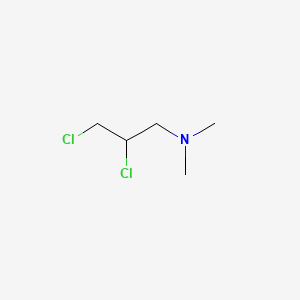
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
